

Application Notes and Protocols: Purification of Piscicolin 126 from *Carnobacterium piscicola*

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Compound of Interest

Compound Name: Antibacterial agent 126

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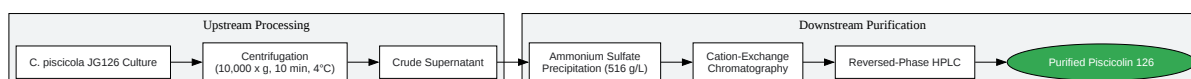
Introduction

Piscicolin 126 is a Class IIa bacteriocin produced by the lactic acid bacterium *Carnobacterium piscicola*. It exhibits potent antimicrobial activity, particularly against the foodborne pathogen *Listeria monocytogenes*, making it a compound of significant interest for food preservation and potential therapeutic applications.[1][2][3] This document provides detailed protocols for the purification of piscicolin 126 from its native source, *Carnobacterium piscicola* JG126, as well as an alternative method for producing and purifying a recombinant version of the bacteriocin.

Purification of Native Piscicolin 126

The purification of native piscicolin 126 from *C. piscicola* culture supernatant involves a multi-step process designed to isolate the bacteriocin to homogeneity. The typical workflow includes initial precipitation followed by sequential chromatographic separations.

Overall Purification Workflow



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Caption: Purification workflow for native piscicolin 126.

Quantitative Data Summary

The following table summarizes the purification of piscicolin 126 from a *Carnobacterium piscicola* JG126 culture supernatant.

Purification Step	Total Activity (AU)	Total Protein (mg)	Specific Activity (AU/mg)	Purification (Fold)	Yield (%)
Crude Supernatant	51,000	-	-	1	100
Ammonium Sulfate Precipitation	-	-	-	-	-
Cation-Exchange Chromatography	-	-	-	-	-
Reversed-Phase HPLC	-	-	-	-	-

Note: Detailed quantitative data for each step is not fully available in the cited literature. The initial activity of the culture supernatant is reported as 51,000 AU/ml.[1][4] Researchers should perform protein quantification and activity assays at each step to determine these values.

Experimental Protocols

Protocol 1: Production and Preparation of Crude Piscicolin 126

This protocol describes the initial steps for obtaining a crude preparation of piscicolin 126 from *C. piscicola* culture.

Materials:

- Carnobacterium piscicola JG126
- Appropriate growth medium (e.g., MRS broth)
- Centrifuge capable of 10,000 x g and 4°C
- Sterile centrifuge tubes

Procedure:

- Inoculate C. piscicola JG126 into a suitable broth medium.
- Incubate the culture overnight to allow for bacterial growth and bacteriocin production. Note that piscicolin 126 production can be temperature-dependent.[5][6]
- Harvest the culture by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the bacterial cells.[1][4]
- Carefully decant and collect the supernatant, which contains the crude piscicolin 126. This is the starting material for purification.

Protocol 2: Ammonium Sulfate Precipitation

This step concentrates the bacteriocin from the crude supernatant.

Materials:

- Crude piscicolin 126 supernatant
- Solid ammonium sulfate ((NH₄)₂SO₄)
- Stir plate and stir bar
- Centrifuge

Procedure:

- Place the crude supernatant in a beaker on a stir plate at 4°C.
- While stirring, slowly add solid ammonium sulfate to a final concentration of 516 g/liter [\[1\]](#)[\[4\]](#)
- Continue stirring at 4°C for several hours to allow for complete precipitation.
- Collect the precipitate by centrifugation.
- Resuspend the pellet in a minimal volume of a suitable buffer (e.g., a low ionic strength buffer for the subsequent ion-exchange step).

Protocol 3: Cation-Exchange Chromatography

This step separates piscicolin 126 based on its net positive charge.

Materials:

- Resuspended ammonium sulfate precipitate
- Cation-exchange chromatography column (e.g., SP-Sepharose)
- Equilibration buffer (low salt concentration)
- Elution buffer (high salt concentration gradient)
- Fraction collector

Procedure:

- Equilibrate the cation-exchange column with the starting buffer.
- Load the resuspended precipitate onto the column.
- Wash the column with the starting buffer to remove unbound proteins.
- Elute the bound proteins using a linear gradient of increasing salt concentration.
- Collect fractions and assay each for anti-listerial activity to identify the fractions containing piscicolin 126.

- Pool the active fractions for the next purification step.

Protocol 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to achieve high purity piscicolin 126.

Materials:

- Pooled active fractions from cation-exchange chromatography
- C18 reversed-phase HPLC column (e.g., Spherisorb ODS II, 4.6 by 250 mm, 5 μ m particle size)[1]
- Solvent A: 0.1% trifluoroacetic acid (TFA) in water
- Solvent B: 0.1% trifluoroacetic acid (TFA) in acetonitrile
- HPLC system with a UV detector (210 nm)

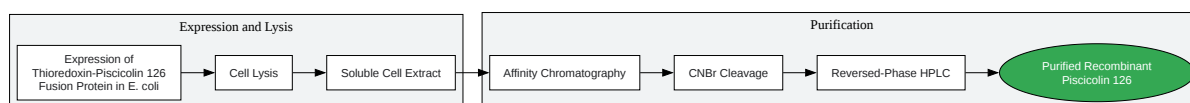
Procedure:

- Equilibrate the C18 column with the starting solvent mixture.
- Inject the sample onto the column.
- Elute the bacteriocin using a linear gradient of 20% to 40% Solvent B over 80 minutes at a flow rate of 1 ml/min.[1]
- Monitor the elution profile at 210 nm.
- Collect the peak fractions and assay for activity. The active peak corresponds to pure piscicolin 126.[1]
- Confirm the homogeneity of the purified piscicolin 126 by re-chromatography and electrophoretic analysis.[1]

Alternative Protocol: Recombinant Piscicolin 126 Purification

An alternative to purifying from the native strain is the expression and purification of recombinant piscicolin 126 from a host like *E. coli*. This can yield larger quantities of the bacteriocin.[7][8]

Recombinant Production and Purification Workflow



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Caption: Workflow for recombinant piscicolin 126 purification.

Protocol 5: Expression and Affinity Purification of Fusion Protein

Procedure:

- Clone the gene encoding mature piscicolin 126 into an *E. coli* expression vector that allows for the production of a fusion protein (e.g., with a thioredoxin and His-tag).[8]
- Induce the expression of the fusion protein in *E. coli*.
- Harvest and lyse the bacterial cells.
- Clarify the lysate by centrifugation to obtain the soluble cell extract.
- Purify the fusion protein from the soluble extract using affinity chromatography (e.g., Ni-NTA for a His-tagged protein).[7]

Protocol 6: Cleavage and Final Purification

Procedure:

- Cleave the purified fusion protein to release the piscicolin 126 peptide. Chemical cleavage with cyanogen bromide (CNBr) can be used if the fusion protein is designed with a methionine residue at the cleavage site.[\[7\]](#)
- Perform a final purification step using reversed-phase HPLC, similar to Protocol 4, to separate the cleaved piscicolin 126 from the fusion partner and any uncleaved protein.[\[7\]](#)
- This method has been reported to yield approximately 26 mg of purified recombinant piscicolin 126 per liter of E. coli culture.[\[7\]](#)[\[8\]](#)

Activity Assay

Bacteriocin activity is determined using a critical dilution assay.[\[1\]](#)[\[4\]](#)

Materials:

- Purified piscicolin 126 fractions
- Indicator strain (e.g., *Listeria monocytogenes* 4A)
- Soft agar medium
- Sterile microtiter plates or test tubes

Procedure:

- Prepare serial twofold dilutions of the piscicolin 126 samples.
- Spot a small volume (e.g., 5 µl) of each dilution onto a lawn of the indicator organism in soft agar.[\[1\]](#)
- Incubate the plates overnight.
- The activity, in arbitrary units (AU) per milliliter, is defined as the reciprocal of the highest dilution that results in a clear zone of growth inhibition.[\[1\]](#)[\[4\]](#)

Concluding Remarks

The protocols outlined provide a comprehensive guide for the purification of piscicolin 126. The choice between purifying from the native source or using a recombinant system will depend on the required yield and available resources. For all protocols, it is crucial to monitor the bacteriocin activity at each step to optimize the purification process. The purified piscicolin 126, with a molecular weight of approximately 4416.6 Da, can be used for further characterization and application studies.^{[2][3]}

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